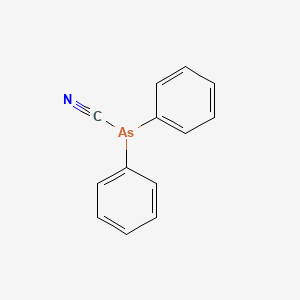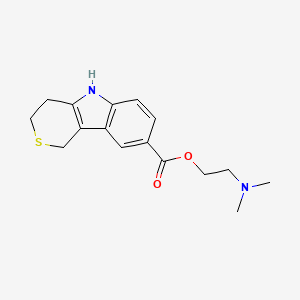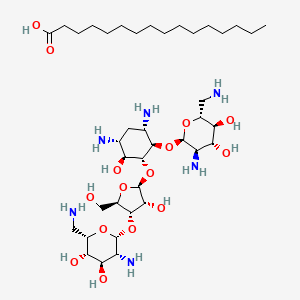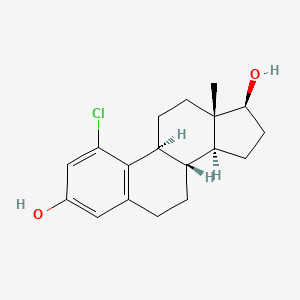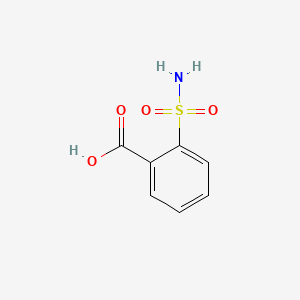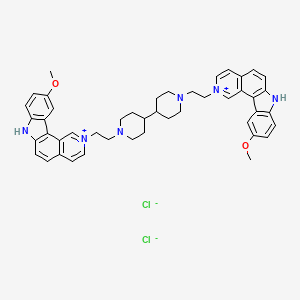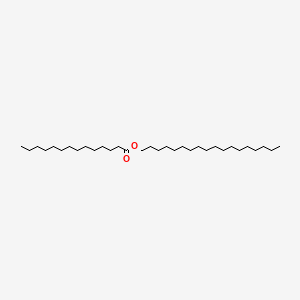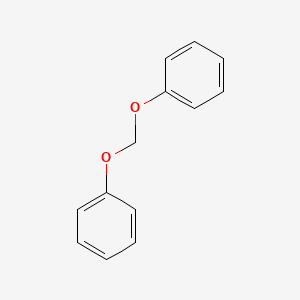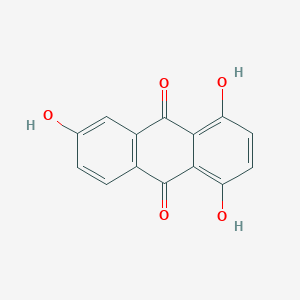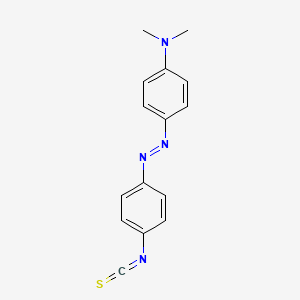
Dexverapamil
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dexverapamil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como agente de resolución quiral en diversas reacciones y procesos químicos.
Biología: En la investigación biológica, el this compound se utiliza para estudiar los mecanismos de resistencia a múltiples fármacos en las células cancerosas.
Medicina: Se investiga this compound por su potencial para mejorar la eficacia de la quimioterapia del cáncer al revertir la resistencia a múltiples fármacos.
Mecanismo De Acción
Dexverapamil ejerce sus efectos inhibiendo la bomba de eflujo de P-glicoproteína (MDR-1), que es responsable del fenotipo de resistencia a múltiples fármacos en las células cancerosas. Al inhibir esta bomba, el this compound aumenta la concentración intracelular de los agentes quimioterapéuticos, mejorando así sus efectos citotóxicos . Los objetivos moleculares de this compound incluyen varios canales iónicos y transportadores involucrados en las vías de resistencia a los fármacos .
Direcciones Futuras
Orally administrated Dexverapamil has shown potential beneficial effects on -cell preservation in new-onset type 1 diabetes . Furthermore, observational data suggest a reduced risk of type 2 diabetes development . More research is needed to fully understand the potential of this compound in these areas.
Análisis Bioquímico
Biochemical Properties
Dexverapamil plays a significant role in biochemical reactions by inhibiting the P-glycoprotein (MDR-1, EC 3.6.3.44). This inhibition can potentially increase the effectiveness of a wide range of antineoplastic drugs that are inactivated by MDR-1 mechanisms . This compound interacts with various enzymes and proteins, including P-glycoprotein, and inhibits its function, thereby preventing the efflux of drugs from cells and increasing their intracellular concentration .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of type 1 diabetes, verapamil (a related compound) has been found to regulate the thioredoxin system and promote an anti-oxidative, anti-apoptotic, and immunomodulatory gene expression profile in human islets . This compound’s inhibition of P-glycoprotein can also lead to increased intracellular concentrations of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily by inhibiting the P-glycoprotein efflux pump. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects . This compound also interacts with other biomolecules, such as enzymes involved in drug metabolism, which can further influence its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the maximum tolerated dose of this compound is 900 mg/m²/day, with median plasma concentrations of this compound and its metabolite nor-dexverapamil being 1.2 and 1.4 μM, respectively . Over time, the expression of MDR-1 can increase, which may influence the effectiveness of this compound in inhibiting drug efflux . Long-term studies are needed to fully understand the stability, degradation, and long-term effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies involving EPOCH-refractory lymphomas, this compound was administered at escalating doses from 240 to 1200 mg/m² per day . The maximum tolerated dose was found to be 900 mg/m²/day, with higher doses potentially leading to toxic or adverse effects . The effectiveness of this compound in reversing multidrug resistance was observed at these dosages, highlighting its potential therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, including N-demethylation by the enzyme CYP3A4. This metabolic pathway produces R- and S-norverapamil, which have plasma concentrations that are barely detectable following intravenous administration but can be equal to or exceed those of the parent drug enantiomers . The metabolism of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters such as P-glycoprotein. This transporter plays a crucial role in limiting the cellular uptake and distribution of this compound, thereby influencing its bioavailability and therapeutic effects . The inhibition of P-glycoprotein by this compound can enhance the intracellular accumulation of chemotherapeutic drugs, improving their efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with various cellular components. This compound can localize to specific compartments or organelles within the cell, depending on the presence of targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.
Métodos De Preparación
Dexverapamil se puede sintetizar a través de varias rutas sintéticas. Un método común implica la resolución del verapamilo racèmico en sus enantiómeros. Las condiciones de reacción normalmente implican el uso de agentes de resolución quiral y técnicas cromatográficas para separar el enantiómero ® del enantiómero (S) . Los métodos de producción industrial pueden implicar procesos de resolución a gran escala y pasos de purificación para obtener this compound de alta pureza.
Análisis De Reacciones Químicas
Dexverapamil experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios metabolitos. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas. Los agentes reductores como el borohidruro de sodio se utilizan comúnmente.
Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos comunes incluyen halógenos y nucleófilos.
Hidrólisis: Las reacciones de hidrólisis pueden descomponer el this compound en sus partes constituyentes.
Comparación Con Compuestos Similares
Dexverapamil es único en comparación con otros compuestos similares debido a su forma enantiomérica específica y su capacidad para modular la resistencia a múltiples fármacos. Los compuestos similares incluyen:
La singularidad de this compound radica en su acción específica sobre la bomba de eflujo de P-glicoproteína y su potencial para mejorar la eficacia de los agentes quimioterapéuticos en el tratamiento del cáncer .
Propiedades
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009404 | |
| Record name | Dexverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38321-02-7 | |
| Record name | (R)-Verapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38321-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexverapamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038321027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexverapamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexverapamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-(3,4-dimethoxyphenyl)-6-[(5,6-dimethoxyphenethyl)methylamino]hexane-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXVERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR5PYD126V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
